molecular formula C12H12MgN2O6S2 B8688080 Magnesium disulphanilate CAS No. 56663-94-6

Magnesium disulphanilate

Cat. No. B8688080
Key on ui cas rn: 56663-94-6
M. Wt: 368.7 g/mol
InChI Key: POXSNRBUTFOZRG-UHFFFAOYSA-L
Attention: For research use only. Not for human or veterinary use.
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Patent
US04053425

Procedure details

Magnesium sulfanilate was prepared by reacting magnesium carbonate with sulfanilic acid in a mole ratio of 1:2 by heating to remove water and carbon dioxide.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
C(=O)([O-])[O-].[Mg+2:5].[S:6]([OH:16])(=[O:15])([C:8]1[CH:13]=[CH:12][C:11]([NH2:14])=[CH:10][CH:9]=1)=[O:7]>>[S:6]([O-:16])(=[O:15])([C:8]1[CH:9]=[CH:10][C:11]([NH2:14])=[CH:12][CH:13]=1)=[O:7].[Mg+2:5].[S:6]([O-:16])(=[O:15])([C:8]1[CH:9]=[CH:10][C:11]([NH2:14])=[CH:12][CH:13]=1)=[O:7] |f:0.1,3.4.5|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C([O-])([O-])=O.[Mg+2]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(=O)(C1=CC=C(C=C1)N)(=O)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
by heating
CUSTOM
Type
CUSTOM
Details
to remove water and carbon dioxide

Outcomes

Product
Name
Type
product
Smiles
S(=O)(C1=CC=C(C=C1)N)(=O)[O-].[Mg+2].S(=O)(C1=CC=C(C=C1)N)(=O)[O-]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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